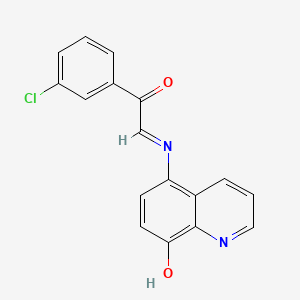
3'-Chloro-2-((8-hydroxy-5-quinolyl)imino)acetophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone is an organic compound that features a chlorophenyl group and a hydroxyquinoline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone can be synthesized through a multi-step process involving the following key steps:
Formation of the imine bond: The reaction between 3-chlorobenzaldehyde and 8-hydroxyquinoline in the presence of an acid catalyst forms the imine intermediate.
Condensation reaction: The imine intermediate undergoes a condensation reaction with ethanone under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)ethanone has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of organic semiconductors and light-emitting materials.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(3-Chlorophenyl)-2-((8-hydroxyquinolin-5-yl)imino)eth
Propiedades
Número CAS |
26873-14-3 |
|---|---|
Fórmula molecular |
C17H11ClN2O2 |
Peso molecular |
310.7 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-2-(8-hydroxyquinolin-5-yl)iminoethanone |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-4-1-3-11(9-12)16(22)10-20-14-6-7-15(21)17-13(14)5-2-8-19-17/h1-10,21H |
Clave InChI |
KRZCRYIUILLCGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C(=O)C=NC2=C3C=CC=NC3=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


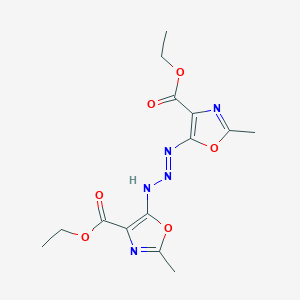
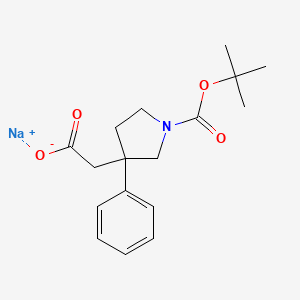
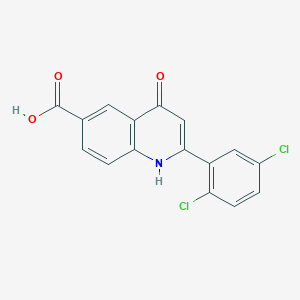

![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
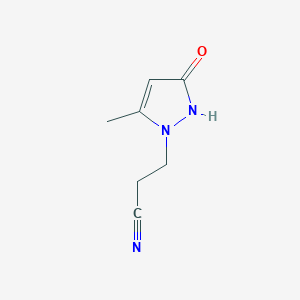
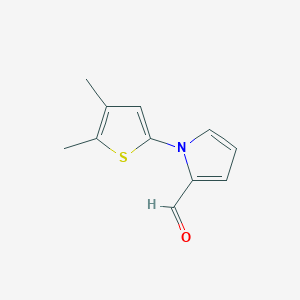

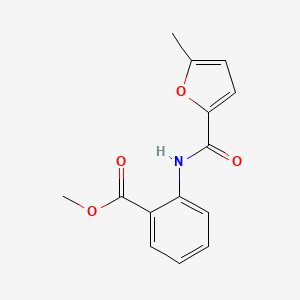
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)



